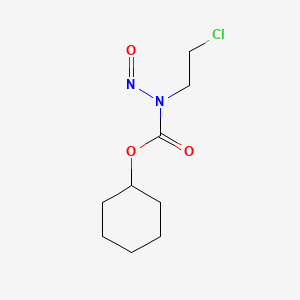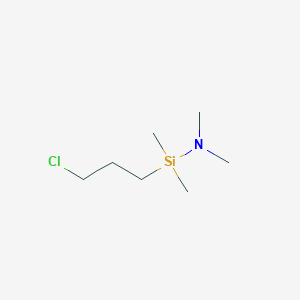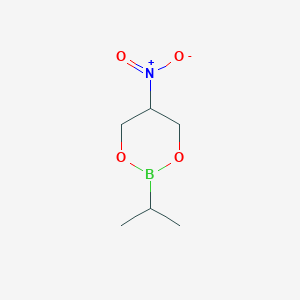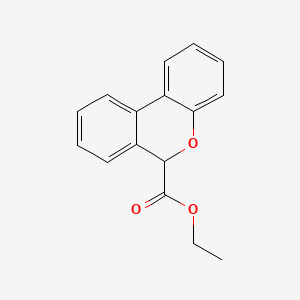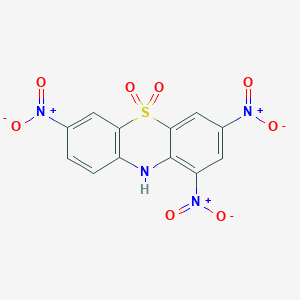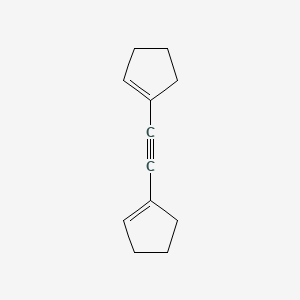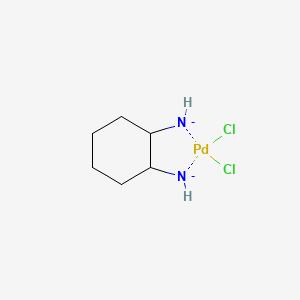
(2-Azanidylcyclohexyl)azanide;dichloropalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azanidylcyclohexyl)azanide;dichloropalladium is a chemical compound with the molecular formula C6H12Cl2N2Pd.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;dichloropalladium typically involves the reaction of palladium chloride with 2-azanidylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Azanidylcyclohexyl)azanide;dichloropalladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .
Aplicaciones Científicas De Investigación
(2-Azanidylcyclohexyl)azanide;dichloropalladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2-Azanidylcyclohexyl)azanide;dichloropalladium involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. The specific molecular targets and pathways depend on the type of reaction and the substrates involved .
Comparación Con Compuestos Similares
Similar Compounds
(2-Azanidylcyclohexyl)azanide;dichloroplatinum: Similar in structure but contains platinum instead of palladium.
(2-Azanidylcyclohexyl)azanide;dichloronickel: Contains nickel instead of palladium.
(2-Azanidylcyclohexyl)azanide;dichlorocopper: Contains copper instead of palladium.
Uniqueness
(2-Azanidylcyclohexyl)azanide;dichloropalladium is unique due to its specific catalytic properties and reactivity. Compared to its analogs, it often exhibits higher catalytic efficiency and selectivity in certain reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
89575-70-2 |
|---|---|
Fórmula molecular |
C6H12Cl2N2Pd-2 |
Peso molecular |
289.50 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;dichloropalladium |
InChI |
InChI=1S/C6H12N2.2ClH.Pd/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+2/p-2 |
Clave InChI |
OYSPQCFLKYJCHL-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



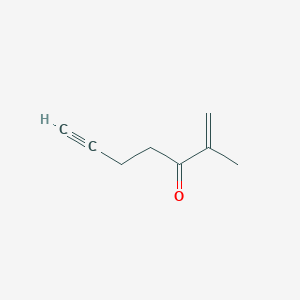
-lambda~2~-stannane](/img/structure/B14417670.png)
